Echinocandin B

Overview

Description

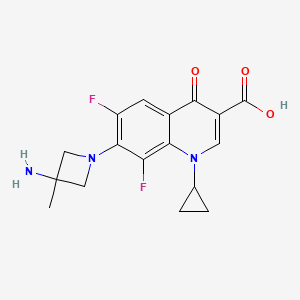

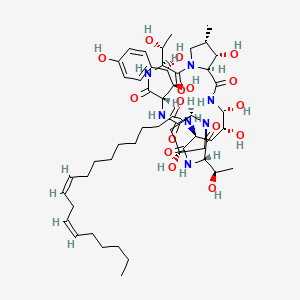

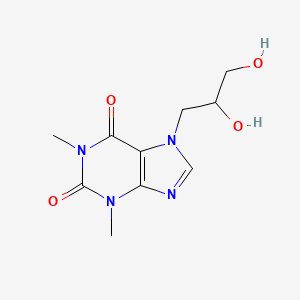

Echinocandin B is a naturally occurring cyclic hexapeptide with a linoleoyl side chain . It belongs to a class of antifungal agents called echinocandins, which inhibits the synthesis of glucan, a major component of the fungal cell wall, via noncompetitive inhibition of a crucial enzyme, β- (1→3)- D -glucan synthase .

Synthesis Analysis

Echinocandin B is the key precursor compound of the antifungal drug Anidulafungin . The effects of the five precursor amino acids on Echinocandin B biosynthesis were investigated . It was found that although L-threonine was a main compound of the hexapeptide scaffold of Echinocandin B, exogenous addition of L-threonine had no significant effect on the increase of Echinocandin B fermentation titer . Meanwhile, the Echinocandin B fermentation titer with methyl oleate showed two times higher than that of the other carbon sources .Molecular Structure Analysis

Echinocandins are cyclic non-ribosomal hexapeptides equipped with a lipophilic side chain . They are produced by filamentous fungi (Ascomycota) of the classes Leotiomycetes (mostly Helotiales) and Eurotiomycetes (Aspergillaceae) .Chemical Reactions Analysis

The transcription level analysis of the key genes for Echinocandin B biosynthesis indicated that the gene an655543 related to L-threonine biosynthesis showed higher value during the fermentation process . Therefore, the exogenous addition of L-threonine had no obvious affection . Furthermore, it indicated that the transcription level of gene ecdA might be the main restriction factor for the Echinocandin B biosynthesis .Physical And Chemical Properties Analysis

Echinocandin B is a lipopeptide antifungal agent produced by several species of Aspergillus . It has a complex structure, which is characterized by numerous hydroxylated non-proteinogenic amino acids .Scientific Research Applications

Echinocandin B: A Comprehensive Analysis of Scientific Research Applications

Antifungal Drug Precursor: Echinocandin B (ECB) is a crucial precursor for the synthesis of antifungal drugs like Anidulafungin. It’s used to combat a range of fungal infections, particularly those caused by Candida and Aspergillus species .

Biosynthesis Enhancement: Research has been conducted to enhance ECB biosynthesis through the addition of precursor amino acids and other compounds, such as methyl oleate, to improve fermentation processes .

Structural Characterization: As the first structurally characterized echinocandin, ECB’s complex structure has been extensively studied, leading to a better understanding of its antifungal mechanisms .

Lipopeptide Production: ECB is part of a group of lipopeptides produced by fungi, which are used in the development of new antifungal agents due to their unique structural properties .

Fermentation Production Studies: There have been studies on the effects of lipids and surfactants on ECB fermentation production, aiming to optimize yields and process efficiency .

Semisynthetic Manufacturing: Due to its complex structure with numerous hydroxylated non-proteinogenic amino acids, echinocandin antifungal agents are manufactured semisynthetically from ECB .

Fungal Species Strain Research: Strains from over 20 fungal species are reported to produce echinocandins, with research focused on their application as antimycotics .

Safety And Hazards

Echinocandin B is harmful if swallowed and causes serious eye irritation . It is suspected of damaging fertility or the unborn child . It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended .

properties

IUPAC Name |

(9Z,12Z)-N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadeca-9,12-dienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H81N7O16/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-38(65)53-35-26-37(64)48(71)57-50(73)42-43(66)29(2)27-59(42)52(75)40(31(4)61)55-49(72)41(45(68)44(67)32-21-23-33(62)24-22-32)56-47(70)36-25-34(63)28-58(36)51(74)39(30(3)60)54-46(35)69/h9-10,12-13,21-24,29-31,34-37,39-45,48,60-64,66-68,71H,5-8,11,14-20,25-28H2,1-4H3,(H,53,65)(H,54,69)(H,55,72)(H,56,70)(H,57,73)/b10-9-,13-12-/t29-,30+,31+,34+,35-,36-,37+,39-,40-,41-,42-,43-,44-,45-,48+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAUOJMHVEYMQQG-HVYQDZECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(C)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H]([C@H](CN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](C)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H81N7O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301027535 | |

| Record name | Echinocandin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1060.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Echinocandin B | |

CAS RN |

54651-05-7 | |

| Record name | Echinocandin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054651057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Echinocandin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(4R,5R)-4,5-Dihydroxy-N2-[[4"-(pentyloxy)[1,1':4',1"-terpenyl]-4-il]carbonyl] -L-ornitin]echinokandin B | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ECHINOCANDIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CNW0ZW8ZTQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Echinocandin B exert its antifungal activity?

A1: Echinocandin B exerts its antifungal activity by non-competitively inhibiting the enzyme 1,3-β-D-glucan synthase. [] This enzyme is responsible for the synthesis of 1,3-β-D-glucan, a critical component of the fungal cell wall. []

Q2: What are the downstream effects of Echinocandin B's inhibition of 1,3-β-D-glucan synthase?

A2: Inhibition of 1,3-β-D-glucan synthase by Echinocandin B disrupts the integrity of the fungal cell wall. [] This disruption ultimately leads to osmotic instability and cell lysis, resulting in fungal cell death. []

Q3: What is the molecular formula and weight of Echinocandin B?

A3: The tentative molecular formula of Echinocandin B is C52H81N7O18. []

Q4: What spectroscopic data is available for characterizing Echinocandin B?

A4: Echinocandin B is characterized by its IR and NMR spectra. []

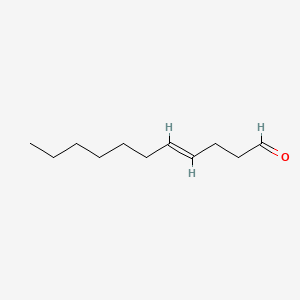

Q5: What are the key structural components of Echinocandin B?

A5: Echinocandin B is a lipopeptide composed of a cyclic hexapeptide core and a linoleic acid side chain attached to the N-terminus. [, ]

Q6: Does Echinocandin B exhibit stability issues under certain conditions?

A6: Yes, Echinocandin B is known to be unstable under strongly basic conditions due to the presence of a hemiaminal group. [] This instability can lead to ring opening and inactivation of the molecule.

Q7: Is Echinocandin B known to have any catalytic properties or applications?

A7: Echinocandin B itself is not known to possess catalytic properties. Its primary role is as an antifungal agent due to its inhibitory action on 1,3-β-D-glucan synthase. [, ]

Q8: Have there been any computational studies on Echinocandin B or its analogs?

A8: Yes, computational analyses have been conducted on Echinocandin B and related compounds to investigate their interactions with 1,3-β-D-glucan synthase and explore their structure-activity relationships. [, ]

Q9: What is the impact of the lipid side chain on the activity of Echinocandin B analogs?

A9: The lipid side chain significantly influences the antifungal potency of Echinocandin B analogs. Studies have shown that a linearly rigid geometry and a CLOGP value greater than 3.5 for the side chain are crucial for enhancing antifungal activity. []

Q10: How does N-alkylation compare to N-acylation in terms of impacting the antifungal activity of Echinocandin B analogs?

A10: While both N-alkylation and N-acylation with linear, rigid side chains can improve in vitro antifungal potency, N-alkylated derivatives lose all in vivo activity. []

Q11: What structural features of Echinocandin B are essential for its antifungal activity?

A11: The hydroxyproline-threonine section in the north-western region of Echinocandin B is crucial for its antifungal activity. [] Additionally, the linoleoyl side chain plays a significant role in its activity and toxicity profile. []

Q12: What strategies have been explored to improve the stability and solubility of Echinocandin B analogs?

A12: Derivatization of the hemiaminal group in Echinocandin B analogs to form stable hemiaminal ethers with pendant basic amines has been explored to enhance stability and allow for salt formation to improve water solubility. [] Additionally, the use of amino acids and fatty acids in modifying the echinocandin B nucleus has led to analogs with improved solubility. []

Q13: How effective is Echinocandin B against various Candida species?

A13: Echinocandin B and its analogs have demonstrated potent antifungal activity against various Candida species, including Candida albicans and Candida parapsilosis, both in vitro and in vivo. [, ]

Q14: What animal models have been used to evaluate the efficacy of Echinocandin B analogs?

A14: Mouse models have been employed to assess the in vivo antifungal activity of Echinocandin B analogs, particularly against Candida infections. [] Additionally, rabbit models of pulmonary aspergillosis have been used to evaluate the efficacy and safety of LY303366, a semisynthetic derivative of echinocandin B. []

Q15: Have any resistance mechanisms to Echinocandin B or its analogs been reported?

A15: While not extensively discussed in the provided research papers, the emergence of resistance to echinocandin class drugs has been reported, particularly in Candida species. Mutations in the FKS genes, which encode the catalytic subunit of 1,3-β-D-glucan synthase, are the most common mechanism of resistance.

Q16: Are there any specific drug delivery strategies being investigated for Echinocandin B or its analogs?

A17: While specific drug delivery strategies are not explicitly discussed in the provided abstracts, research efforts have focused on improving the pharmaceutical properties of echinocandin analogs, such as solubility and stability, to enhance their bioavailability and delivery. [, ]

Q17: Are there any known biomarkers for predicting the efficacy of Echinocandin B or its analogs?

A17: The provided abstracts do not mention specific biomarkers for predicting the efficacy of Echinocandin B or its analogs.

Q18: What analytical methods are used to characterize and quantify Echinocandin B and its analogs?

A19: High-performance liquid chromatography (HPLC) is a key analytical technique used for separating, identifying, and quantifying Echinocandin B and its analogs. [, , ] Mass spectrometry (MS) is employed to determine molecular weight and confirm the identity of the compounds. [, , ] Nuclear magnetic resonance (NMR) spectroscopy is utilized to elucidate the structures of these compounds and their analogs. [, , , , ]

Q19: What organism is the primary source of Echinocandin B?

A20: Echinocandin B is primarily produced by the fungus Aspergillus nidulans. []

Q20: Have there been attempts to improve the production of Echinocandin B?

A21: Yes, several approaches have been employed to enhance Echinocandin B production. These include: * Genetic engineering: Introducing additional copies of the Echinocandin B deacylase gene into the producing organism, Actinoplanes utahensis, and heterologous hosts like Streptomyces lividans and Streptomyces albus. This modification aims to increase the bioconversion of Echinocandin B to its nucleus, a key intermediate in the production of the clinically used antifungal drug, anidulafungin. [] * Mutagenesis: Using atmospheric and room temperature plasma (ARTP) treatment to generate mutants of Aspergillus nidulans capable of utilizing starch as a cheaper carbon source for Echinocandin B production. [] * Optimization of fermentation conditions: Employing response surface methodology (RSM) and statistical design techniques like Plackett-Burman design (PBD) and Box-Behnken design (BBD) to determine the optimal media composition and fermentation parameters for increased Echinocandin B yield. []

Q21: How does curcumin affect echinocandin B production?

A22: Curcumin, a natural compound, has been shown to epigenetically repress the production of echinocandin B in Emericella rugulosa. This suppression is achieved by inhibiting histone acetylation and disrupting interspecies consortium communication, ultimately leading to a decrease in echinocandin B synthesis. []

Q22: What is the role of the ecd and hty gene clusters in echinocandin B biosynthesis?

A23: The ecd and hty gene clusters play a crucial role in echinocandin B biosynthesis in Emericella rugulosa NRRL 11440. * The ecd gene cluster comprises genes encoding for the six-module nonribosomal peptide synthetase EcdA, an acyl-AMP ligase EcdI, and oxygenases EcdG, EcdH, and EcdK. [] * EcdA is responsible for incorporating L-ornithine into the echinocandin B structure, while EcdI activates linoleate and attaches it to EcdA. [] * The hty gene cluster encodes enzymes involved in the biosynthesis of L-homotyrosine, a precursor for one of the amino acid residues in echinocandin B. [] * Deletions in the ecdA and htyA genes resulted in the abolishment of echinocandin B production, confirming their essential roles in the biosynthetic pathway. []

Q23: What is the significance of the proline hydroxylase enzymes in echinocandin biosynthesis?

A24: Proline hydroxylase enzymes, specifically GloF from Glarea lozoyensis (pneumocandin producer) and HtyE from Aspergillus pachycristatus (echinocandin B producer), are involved in hydroxylating proline residues during echinocandin biosynthesis. [] Interestingly, both enzymes can generate trans-3-hydroxy-l-proline and trans-4-hydroxy-l-proline, but in different ratios. [, ] While echinocandin B itself does not contain trans-3-hydroxy-l-proline, its presence as a product of HtyE suggests a potential for generating novel echinocandin analogs with this building block. []

Q24: Can the production of specific echinocandin analogs be manipulated?

A25: Yes, manipulating genes involved in echinocandin biosynthesis can lead to the production of specific analogs. For example, replacing the native gloF gene in Glarea lozoyensis with the ap-htyE gene from Aspergillus pachycristatus resulted in a strain that could no longer produce pneumocandin C0 but retained its ability to produce pneumocandin B0. [] This finding highlights the potential of using genetic engineering techniques to enhance the production of desired echinocandin analogs for therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Mercaptoethyl)-[1,1'-biphenyl]-2,3'-dicarboxylic acid](/img/structure/B1671011.png)

![(2E)-2-[(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)methylidene]undecanoic acid](/img/structure/B1671014.png)

![3-[2-azaspiro[5.5]undecan-2-yl-(1-cyclopentyltetrazol-5-yl)methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B1671015.png)